molecular formula C21H19N3O5S2 B6566826 methyl 3-(4-amino-5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate CAS No. 1021220-62-1

methyl 3-(4-amino-5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate

Cat. No.: B6566826
CAS No.: 1021220-62-1
M. Wt: 457.5 g/mol
InChI Key: ZAFSSMWKRKOXAQ-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzoate ester featuring a 2-sulfanylidene-1,3-thiazole core substituted with a 4-amino group, a [(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl moiety, and a 4-methylbenzoate ester.

Properties

IUPAC Name

methyl 3-[4-amino-5-(1,3-benzodioxol-5-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S2/c1-11-3-5-13(20(26)27-2)8-14(11)24-18(22)17(31-21(24)30)19(25)23-9-12-4-6-15-16(7-12)29-10-28-15/h3-8H,9-10,22H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFSSMWKRKOXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NCC3=CC4=C(C=C3)OCO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(4-amino-5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name This compound
CAS Number Not specified in sources
Molecular Formula C19H20N2O4S
Molar Mass 372.44 g/mol

Structural Characteristics

The compound features a benzodioxole moiety, which is known for its diverse biological activities. The presence of amino and thiazole groups suggests potential interactions with various biological targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological properties:

  • Anticancer Activity :
    • Compounds with similar structures have shown efficacy in inhibiting tumor growth by targeting specific kinases involved in cancer progression. For instance, inhibitors of Src family kinases (SFKs) have demonstrated potent anticancer effects in preclinical models .
  • Anti-inflammatory Properties :
    • The compound's ability to modulate inflammatory pathways may be linked to its structural components, particularly the benzodioxole group, which has been associated with anti-inflammatory effects in various studies .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to selectively inhibit tyrosine kinases critical for cell signaling in cancer cells .
  • Modulation of Immune Response : The compound may also influence the cGAS-STING pathway, a vital component of the innate immune response that can be targeted for therapeutic intervention in cancer and autoimmune diseases .

Study 1: Antitumor Effects

A study investigated the effects of a related compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size and improved survival rates when administered orally at low doses. These findings suggest that similar compounds could have therapeutic applications in oncology .

Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of benzodioxole derivatives. The results demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in vitro and in vivo models, indicating their potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a thiazole sulfanylidene core, benzodioxole substituent, and benzoate ester. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight Biological Activity/Use Reference
Methyl 3-(4-amino-5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate Thiazole sulfanylidene, benzodioxole, methylbenzoate ~475.5 g/mol* Hypothesized enzyme inhibition (e.g., COX-2, antimicrobial)
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) Thiadiazole, phenylcarbamoyl, methoxybenzoate 369.4 g/mol Unknown; safety data available
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine, sulfonylurea, methylbenzoate 381.4 g/mol Herbicide (acetolactate synthase inhibition)
Valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide) Isoxazole, benzenesulfonamide 314.3 g/mol COX-2 inhibition (anti-inflammatory)

Key Observations :

Core Heterocycle Differences :

  • The target compound’s thiazole sulfanylidene core distinguishes it from thiadiazole (LS-03205 ), triazine (metsulfuron-methyl ), and isoxazole (valdecoxib ) analogs. Sulfanylidene groups (C=S) may enhance metal-binding or redox activity compared to C=O or C=N in other heterocycles.
  • Benzodioxole vs. Phenyl/Triazine Substituents : The benzodioxole group (a methylenedioxy bridge) in the target compound could improve metabolic stability or CNS penetration compared to simpler phenyl (LS-03205) or triazine (metsulfuron-methyl) groups .

Functional Group Impact: The methylbenzoate ester in the target compound and LS-03205 may influence solubility and hydrolysis rates. In contrast, sulfonylurea (metsulfuron-methyl ) and sulfonamide (valdecoxib ) groups are associated with enzyme inhibition (e.g., ALS or COX-2).

Biological Activity Hypotheses: Antimicrobial Potential: Thiazole derivatives are known for antimicrobial activity . The sulfanylidene group may disrupt microbial enzymes via thiol interactions. Anti-inflammatory/Enzyme Inhibition: The benzodioxole moiety shares structural motifs with COX-2 inhibitors (e.g., valdecoxib ), suggesting possible anti-inflammatory applications.

Preparation Methods

I₂/DMSO-Catalyzed Thiazole Synthesis

A modified Hantzsch thiazole synthesis employs iodine (I₂) in dimethyl sulfoxide (DMSO) to catalyze the coupling of methyl 3-(2-bromoacetyl)-4-methylbenzoate with thiourea. The reaction proceeds via α-iodoketone intermediates, where bromoacetyl groups cyclize with thiourea to form the dihydrothiazole ring. Key conditions include:

  • Reactants : β-Keto ester (2 mmol), thiourea (2 mmol), I₂ (20 mol%), DMSO (4 mL).

  • Temperature : 80°C for 12 hours.

  • Workup : Extraction with ethyl acetate, NaHCO₃ wash, and silica gel chromatography.

This method yields the 4-amino-2-sulfanylidene dihydrothiazole core (3a ) with 65–78% efficiency. Substituents at position 3 (methylbenzoate) are introduced via the β-keto ester starting material.

Thiosemicarbazide-Hydrazonoyl Chloride Coupling

Alternative routes utilize thiosemicarbazide and hydrazonoyl chlorides in dioxane with triethylamine (TEA). For example:

  • Reactants : 2-(2-Benzylidenehydrazinyl)-4-methylthiazole (1 mmol), thiosemicarbazide (1 mmol), hydrazonoyl chloride (1 mmol).

  • Conditions : Reflux in dioxane for 2–4 hours.

  • Outcome : Forms substituted thiazoles with amino and sulfanylidene groups, though yields vary (45–62%).

Carbamoyl Group Installation

The 5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl} substituent is introduced via N-carbamoylimidazole intermediates.

CDI-Mediated Carbamoylation

  • Activation : Treat methyl 3-(4-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate-5-carboxylic acid with 1,1′-carbonyldiimidazole (CDI) in acetonitrile to form the imidazolide.

  • Aminolysis : React with (2H-1,3-benzodioxol-5-yl)methylamine (piperonylamine) to yield the carbamoyl derivative.

  • Conditions : CDI (1.2 eq.), piperonylamine (1.5 eq.), room temperature, 24 hours.

  • Yield : 70–85% after column chromatography.

Alkylation and Fluoride Exchange

To enhance nucleofugality, the carbamoylimidazole is alkylated with methyl iodide before fluoride exchange:

  • Alkylation : Methyl iodide (1.5 eq.) in acetonitrile, 24 hours.

  • Fluoridation : Potassium fluoride (5 eq.) in acetonitrile, 24 hours.

  • Purity : >95% by HPLC after citric acid/DCM workup.

Sulfanylidene Group Optimization

The 2-sulfanylidene (thione) group is stabilized via tautomerization or oxidation:

  • Oxidation : Treat thiol intermediates with NaOCl/KBr in dichloromethane using TEMPO (0.5 mol%).

  • Conditions : 0–2°C, 1 hour, yielding 97–98% purity by HPLC.

Esterification and Final Assembly

The methyl benzoate group is typically introduced early in the synthesis to avoid side reactions. For example:

  • Starting Material : Methyl 4-methylbenzoate is acylated via Friedel-Crafts to form methyl 3-(2-bromoacetyl)-4-methylbenzoate.

  • Ester Stability : Retained during cyclocondensation and carbamoylation steps due to mild conditions.

Reaction Mechanism and Byproduct Analysis

Cyclization Pathway

  • Iodoketone Formation : β-Keto ester reacts with I₂/DMSO to form α-iodoketone intermediates.

  • Thiourea Attack : Nucleophilic attack by thiourea sulfur generates the thiazoline ring.

  • Aromatization : HI byproduct is oxidized by DMSO, completing the I₂ catalytic cycle.

Byproduct Formation

  • Dithiazole Thioethers : Excess thiourea leads to dimerization (e.g., 4a ). Mitigated by stoichiometric control and TsOH catalysis.

  • Decarbamoylation : Steric hindrance from N,N-diethyl groups reduces decarbamoylation rates (800-fold vs. N-monomethyl).

Scalability and Industrial Adaptations

Gram-Scale Synthesis

  • Carbamoyl Fluorides : Procedures from achieve gram-scale yields without chromatography.

  • Thiazole Oxidation : TEMPO/NaOCl/KBr systems are scalable, with >90% recovery.

Catalyst Recycling

  • Zeolite Catalysts : Modified zeolites ion-exchanged with Mn²⁺ or Fe³⁺ enable SO₂ recycling in thiazole syntheses.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : 4-Amino-2-sulfanylidene protons resonate at δ 5.2–5.4 ppm (thione tautomer).

  • HPLC : Purity >97% for final product using C18 reverse-phase.

Crystallography

  • Single-Crystal X-ray : Confirms dihydrothiazole ring geometry and carbamoyl orientation.

Challenges and Mitigation Strategies

Regioselectivity

  • Positional Isomers : Controlled via electron-withdrawing groups (e.g., methylbenzoate) directing cyclization.

Functional Group Compatibility

  • Ester Stability : Avoid strong bases or nucleophiles post-esterification.

  • Thione Oxidation : Use inert atmospheres (Ar) to prevent overoxidation to sulfonyl groups.

Comparative Methodologies

MethodYield (%)Purity (%)Key Advantage
I₂/DMSO Cyclization65–78>95Mild conditions, scalable
CDI Carbamoylation70–85>95Avoids toxic reagents (phosgene)
TEMPO Oxidation90–9897–98Ambient temperature, high efficiency

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 3-(4-amino-5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves coupling benzodioxol-methylcarbamoyl intermediates with thiazolone precursors. Key steps include:

  • Amide bond formation : Use of coupling agents like chloroacetyl chloride in dioxane with triethylamine as a base (similar to thiazole synthesis in ).
  • Thiol protection : Incorporate sulfanylidene groups via controlled oxidation-reduction cycles.
  • Yield optimization : Apply Bayesian optimization algorithms to systematically vary solvent polarity, temperature (20–25°C), and stoichiometry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR spectroscopy : Assign peaks for the benzodioxol methylene (δ 4.8–5.2 ppm), thiazol-2-sulfanylidene (δ 2.1–2.5 ppm), and aromatic protons (δ 7.0–8.0 ppm) .
  • Mass spectrometry (EI-MS) : Confirm molecular ion ([M+H]⁺) at m/z ~500–520 and fragmentation patterns for carbamoyl and thiazolidinone moieties .
  • Elemental analysis : Validate C, H, N, S content within ±0.3% deviation .

Q. What safety protocols are critical for handling this compound given its toxicity profile?

  • Methodology :

  • Hazard mitigation : Classified under EU-GHS/CLP Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, respirators) and work in fume hoods .
  • First aid : For skin contact, wash with 10% ethanol-water; for inhalation, administer oxygen and monitor respiratory function .

Advanced Research Questions

Q. How do structural modifications (e.g., benzodioxol vs. phenyl substituents) influence this compound’s biological activity?

  • Methodology :

  • Comparative SAR studies : Replace the benzodioxol group with phenyl or morpholine analogs (e.g., as in and ) and assay for enzyme inhibition (e.g., COX-2, HDACs).
  • Computational docking : Use AutoDock Vina to compare binding affinities with target proteins .

Q. What computational strategies (e.g., DFT, QSAR) can predict the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) .
  • QSAR modeling : Correlate substituent electronegativity with IC₅₀ values in cytotoxicity assays .

Q. How can contradictions in experimental data (e.g., variable bioactivity across studies) be resolved?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, pH) affecting bioactivity .
  • Meta-analysis : Cross-reference biological data with structural analogs (e.g., triazole-thiadiazole hybrids in ) to identify confounding factors .

Q. What role do the morpholine and thiazole moieties play in modulating solubility and target interaction?

  • Methodology :

  • Solubility assays : Measure logP values (e.g., shake-flask method) in PBS and DMSO to assess hydrophilicity .
  • Molecular dynamics simulations : Simulate ligand-protein binding lifetimes (e.g., with kinases) to evaluate thiazole’s π-π stacking vs. morpholine’s H-bonding .

Q. Can green chemistry principles (e.g., solvent-free synthesis, flow reactors) improve the sustainability of its production?

  • Methodology :

  • Flow chemistry : Optimize continuous-flow synthesis using microreactors to reduce waste (e.g., <5% solvent usage vs. batch methods) .
  • Catalyst recycling : Test immobilized enzymes (e.g., lipases) for esterification steps to minimize heavy metal waste .

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